![molecular formula C5H7BrN2O2S B1477833 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole CAS No. 1799792-00-9](/img/structure/B1477833.png)
4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole (4-BMP) is an organic compound that is widely used in organic synthesis and scientific research. It is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. 4-BMP is also used in the synthesis of polymers, in the production of polymers, and in the production of polymeric materials. This compound has been studied extensively and has been found to have a variety of biological and physiological effects.
Scientific Research Applications
Synthetic Applications of Pyrazole Derivatives
Pyrazole derivatives are synthesized through a variety of methods and are essential scaffolds in medicinal chemistry due to their wide range of biological activities. The synthesis often involves condensation followed by cyclization, employing reagents such as phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These synthetic routes provide avenues for the creation of bioactive molecules, highlighting the compound's relevance in drug design and organic synthesis (Dar & Shamsuzzaman, 2015).
Biological and Medicinal Applications
Pyrazole derivatives are known for their extensive biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. The diversity of these activities underscores the potential of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole in various therapeutic domains. For instance, the multicomponent synthesis of pyrazole derivatives showcases their therapeutic potential across a spectrum of biological activities, suggesting a promising area for the application of the compound (Becerra et al., 2022).
Pharmacological Significance
The pharmacological relevance of pyrazole derivatives is further evidenced by their incorporation into drug candidates for anticancer therapy, among other uses. The review of pyrazoline derivatives, closely related to pyrazoles, in anticancer agent development, reflects the ongoing interest in this class of compounds for therapeutic applications (Ray et al., 2022).
properties
IUPAC Name |
4-bromo-1-(methylsulfonylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJWTPEILUXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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